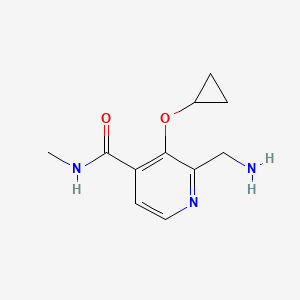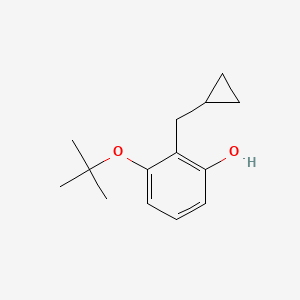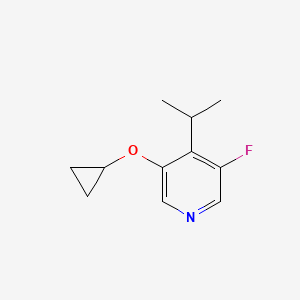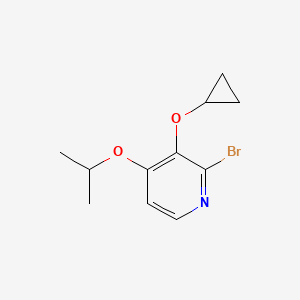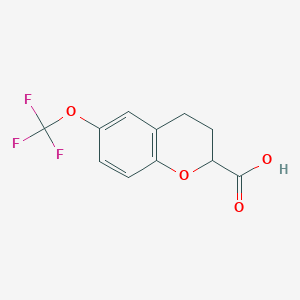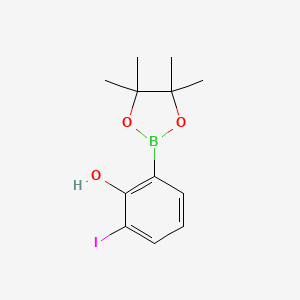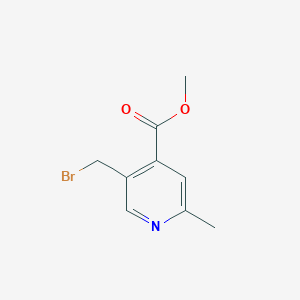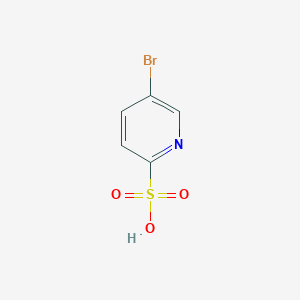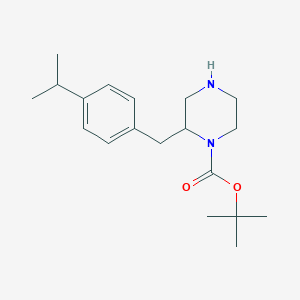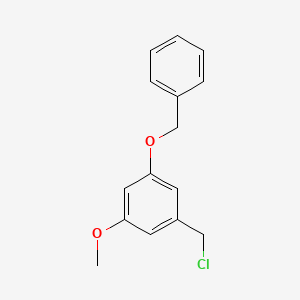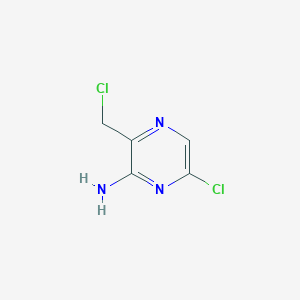
6-Chloro-3-(chloromethyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(chloromethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with thionyl chloride, which introduces the chloro substituents at the desired positions. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Pyrazine N-oxides are the primary products.
Reduction: Amine derivatives are formed as major products.
Aplicaciones Científicas De Investigación
6-Chloro-3-(chloromethyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituents enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-(chloromethyl)pyridin-2-amine
- 6-Chloro-3-(chloromethyl)quinolin-2-amine
- 6-Chloro-3-(chloromethyl)benzimidazole
Uniqueness
6-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its pyrazine core, which imparts distinct electronic and steric properties compared to other similar compounds. The presence of two nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H5Cl2N3 |
|---|---|
Peso molecular |
178.02 g/mol |
Nombre IUPAC |
6-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2,(H2,8,10) |
Clave InChI |
LGFKRHCXLKHOHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)CCl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


